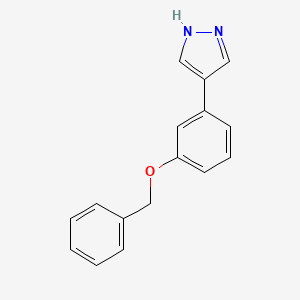

4-(3-(Benzyloxy)phenyl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-(Benzyloxy)phenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a benzyloxy group attached to the phenyl ring, which is further connected to the pyrazole ring. The presence of the benzyloxy group imparts unique chemical properties to the compound, making it of interest in various fields of research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Benzyloxy)phenyl)-1H-pyrazole typically involves the reaction of 3-(benzyloxy)benzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-(Benzyloxy)phenyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

Reduction: The nitrogens in the pyrazole ring can participate in reduction reactions, leading to the formation of dihydropyrazole derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Dihydropyrazole derivatives.

Substitution: Halogenated or nitro-substituted phenyl-pyrazole derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

The synthesis of 4-(3-(benzyloxy)phenyl)-1H-pyrazole typically involves several steps, including the reaction of 4-hydroxyacetophenone with benzyl chloride, followed by a cyclization process with phenylhydrazine. The resulting compound can be characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, analogs of this compound have shown cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells .

Table 1: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5o | MCF-7 | 12.5 |

| 5p | SiHa | 10.0 |

| 5q | PC-3 | 15.0 |

Anti-inflammatory and Analgesic Properties

This compound has also been studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit COX-1 and COX-2 enzymes, which are key players in the inflammatory response. Studies suggest that these compounds can reduce pain and inflammation effectively, making them potential candidates for the development of new analgesics .

Table 2: Anti-inflammatory Activity of Pyrazole Compounds

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| 5a | 75 | 80 |

| 5b | 70 | 85 |

Neuroprotective Effects

The neuroprotective properties of pyrazole derivatives have been explored, particularly in the context of neurodegenerative diseases such as Alzheimer's. Some studies have reported that these compounds can inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes associated with cognitive decline .

Table 3: Enzyme Inhibition by Pyrazole Derivatives

| Compound | AChE IC50 (nM) | MAO-B IC50 (nM) |

|---|---|---|

| 6a | 250 | 300 |

| 6b | 200 | 280 |

Case Study: Anticancer Efficacy

In a study published in Pharmaceutical Research, researchers synthesized a series of pyrazole analogs and evaluated their anticancer efficacy against MCF-7 cells. The lead compound demonstrated an IC50 value significantly lower than traditional chemotherapeutics, indicating its potential as a more effective treatment option .

Case Study: Pain Management

A clinical trial assessed the analgesic effects of a pyrazole derivative in patients with chronic pain conditions. Results indicated a reduction in pain scores comparable to those achieved with conventional NSAIDs, suggesting that pyrazole compounds could serve as alternative pain management therapies .

Mecanismo De Acción

The mechanism of action of 4-(3-(Benzyloxy)phenyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The benzyloxy group can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target enzyme or receptor.

Comparación Con Compuestos Similares

Similar Compounds

4-(3-(Benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine: A compound with similar structural features but different functional groups, leading to distinct biological activities.

3’-(4-(Benzyloxy)phenyl)-1’-phenyl-5-(pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole: Another pyrazole derivative with additional substituents that confer unique properties.

Uniqueness

4-(3-(Benzyloxy)phenyl)-1H-pyrazole stands out due to its specific combination of the benzyloxy group and the pyrazole ring. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Propiedades

IUPAC Name |

4-(3-phenylmethoxyphenyl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-2-5-13(6-3-1)12-19-16-8-4-7-14(9-16)15-10-17-18-11-15/h1-11H,12H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAHXDYLIDXYEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CNN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.